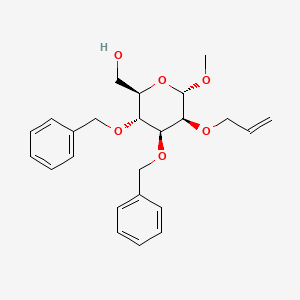
4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Measuring N-Acetylglucosaminidase Activity in Cultured Cells This compound is used in a rapid and sensitive method to quantitatively assess N-acetylglucosaminidase (NAG) activity in cultured cells . This procedure is based on the use of the fluorogenic NAG substrate, 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (MUG), in a one-step cell assay that does not require cell disruption or post-assay normalization .
2. Detection of Deficiencies in NAG Activity The NAG one-step cell assay greatly discriminates between wild-type and MPS IIIB patient-derived fibroblasts, thus providing a rapid method for the detection of deficiencies in NAG activity .
High-throughput Screening of Chemical Libraries
Because of its small format, rapidity, sensitivity and reproducibility, the NAG one-step cell assay is suitable for multiple procedures, including the high-throughput screening of chemical libraries to identify modulators of NAG expression, folding and activity .
4. Investigation of Candidate Molecules and Constructs for Therapies The assay is also suitable for the investigation of candidate molecules and constructs for applications in enzyme replacement therapy, gene therapy, and combination therapies .
Assays of N-Acetyl-a-D-glucosaminidase
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase .
Testing for Sanfilippo B Syndrome
This compound can be used to test for Sanfilippo B Syndrome .
Acidic Chitinase Activity Assay
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide has been used as a fluorogenic substrate in the acidic chitinase activity assay .
Quantifying β-hexosaminidase Activity
4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside is a fluorogenic substrate for β-hexosaminidases. Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released and its fluorescence can be used to quantify β-hexosaminidase activity .
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is N-acetyl-α-D-glucosaminidase . This enzyme is involved in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.
Mode of Action
4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside acts as a fluorogenic substrate for N-acetyl-α-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, a fluorescent product, 4-methylumbelliferone (4-MU) , is released .
Biochemical Pathways
The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The release of 4-MU upon enzymatic cleavage can be used to quantify the activity of N-acetyl-α-D-glucosaminidase .
Pharmacokinetics
It is known that the compound is soluble in methanol and water , which suggests it may have good bioavailability.
Result of Action
The cleavage of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside by N-acetyl-α-D-glucosaminidase and the subsequent release of 4-MU allows for the quantification of the enzyme’s activity . This can be particularly useful in diagnosing conditions such as Sanfilippo B Syndrome and Tay-Sachs disease , which are characterized by deficiencies in this enzyme.
Action Environment
The fluorescence of 4-MU, the product of the enzymatic cleavage, is pH-dependent . This suggests that the action, efficacy, and stability of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside may be influenced by the pH of its environment. Additionally, the compound is reported to be light sensitive , indicating that light exposure could affect its stability and efficacy.
Propiedades
IUPAC Name |
7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYRVZLJCNXMD-BTAUDXDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)



![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)



